丁-3-炔-1-基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

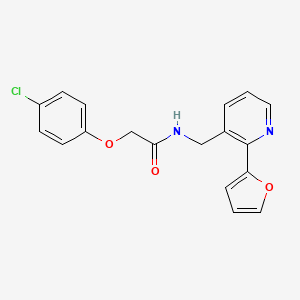

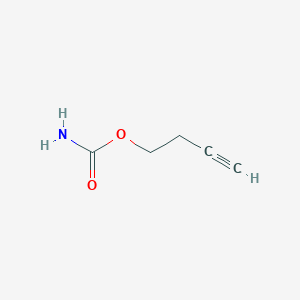

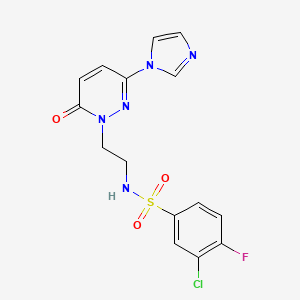

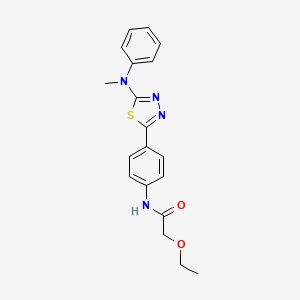

“But-3-YN-1-YL carbamate” is a chemical compound that belongs to the carbamate family . Its IUPAC name is methyl 3-butynylcarbamate . The CAS number for this compound is 852104-71-3 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “But-3-YN-1-YL carbamate” or similar carbamates often involves the use of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis

The molecular structure of “But-3-YN-1-YL carbamate” is based on the InChI code: 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . The molecular weight of this compound is 127.14 .Chemical Reactions Analysis

Carbamates, including “But-3-YN-1-YL carbamate”, can be formed through various chemical reactions. One such reaction involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Physical And Chemical Properties Analysis

“But-3-YN-1-YL carbamate” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

Medicinal Chemistry and Drug Development

But-3-YN-1-YL carbamate serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for designing novel drugs. By modifying its structure, scientists can create derivatives with specific pharmacological activities. For instance, the carbamate group can be replaced or functionalized to enhance bioavailability, target specific receptors, or improve metabolic stability .

Natural Product Synthesis

This compound plays a crucial role in the synthesis of natural products. Notably, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate serves as an intermediate in the production of jaspine B—a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines. Researchers have successfully synthesized it from L-serine using But-3-YN-1-YL carbamate as a key intermediate .

Catalysis and Organic Transformations

But-3-YN-1-YL carbamate participates in catalytic reactions. Researchers have explored its use in transition-metal-catalyzed processes, such as Sonogashira coupling reactions. These reactions allow the formation of carbon-carbon bonds, making But-3-YN-1-YL carbamate a valuable substrate for constructing complex organic molecules. Its alkynyl functionality enables diverse transformations .

Materials Science and Polymer Chemistry

The terminal alkyne group in But-3-YN-1-YL carbamate makes it useful for polymerization reactions. Researchers have incorporated it into polymer chains to create functional materials. For example, it can serve as a monomer for synthesizing polymeric coatings, adhesives, or conductive polymers. The resulting materials exhibit unique properties due to the presence of the alkyne moiety .

Bioconjugation and Click Chemistry

The alkyne functionality in But-3-YN-1-YL carbamate is amenable to bioorthogonal reactions. Researchers use it for bioconjugation purposes, where they selectively label biomolecules (such as proteins or nucleic acids) with fluorescent probes or other tags. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), benefits from the reactivity of terminal alkynes like But-3-YN-1-YL carbamate .

Pharmaceutical Testing and Reference Standards

But-3-YN-1-YL carbamate is a research chemical commonly used in pharmaceutical testing. Scientists rely on high-quality reference standards to ensure accurate results during drug development. Its availability in bulk quantities allows for consistent and reliable experimentation .

安全和危害

“But-3-YN-1-YL carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

But-3-YN-1-YL carbamate is a member of the carbamate family of biocides . The primary targets of carbamates are usually enzymes, receptors, or proteins that play crucial roles in various biological processes . .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This interaction with its targets can lead to changes in the biological processes controlled by these targets.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets . .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities , which can impact their bioavailability.

Result of Action

Carbamates are generally known for their biocidal properties .

属性

IUPAC Name |

but-3-ynyl carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKZOWDJYPNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-YN-1-YL carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetyl}amino)benzoate](/img/structure/B2820842.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)